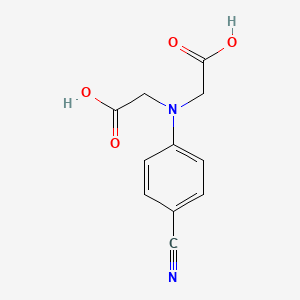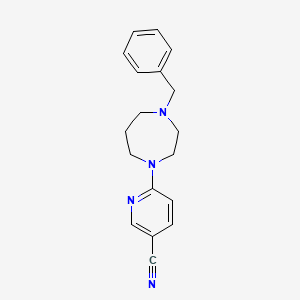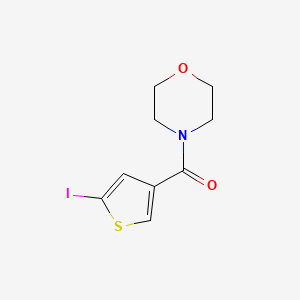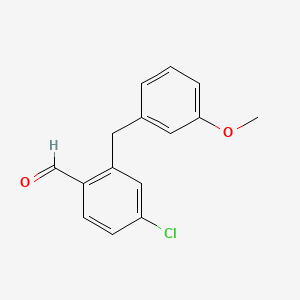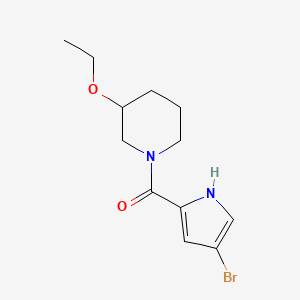
(4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a bromine atom and a piperidine ring substituted with an ethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone typically involves multi-step organic reactions. One possible route could involve the bromination of a pyrrole derivative followed by the formation of a methanone linkage with an ethoxypiperidine derivative. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield dehalogenated or hydrogenated products.
Substitution: The bromine atom on the pyrrole ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.
科学研究应用
Chemistry
In chemistry, (4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry or as a precursor in polymer synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could be studied for its activity against various biological targets, including enzymes, receptors, and ion channels.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or advanced composites. It may also find applications in the production of agrochemicals or specialty chemicals.
作用机制
The mechanism of action of (4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to active sites on enzymes, modulating receptor activity, or altering cellular pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Similar compounds to (4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone include other brominated pyrrole derivatives and piperidine-containing methanones. Examples include:
- (4-Chloro-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone
- (4-Fluoro-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties. This could make it a valuable compound for targeted research and development efforts.
属性
分子式 |
C12H17BrN2O2 |
|---|---|
分子量 |
301.18 g/mol |
IUPAC 名称 |
(4-bromo-1H-pyrrol-2-yl)-(3-ethoxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H17BrN2O2/c1-2-17-10-4-3-5-15(8-10)12(16)11-6-9(13)7-14-11/h6-7,10,14H,2-5,8H2,1H3 |
InChI 键 |
IOHIOAVULQLFGI-UHFFFAOYSA-N |
规范 SMILES |
CCOC1CCCN(C1)C(=O)C2=CC(=CN2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


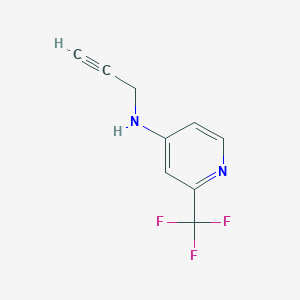



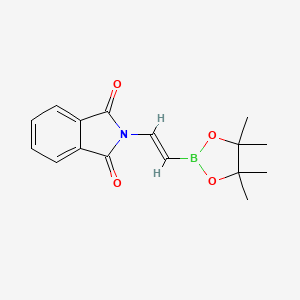
![3-[3,5-bis(trifluoromethyl)phenyl]-2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline](/img/structure/B14904350.png)
![N-phenyl-N-[2-(2-propynyloxy)benzyl]amine](/img/structure/B14904356.png)
